molecular formula C14H16ClNO4 B13572513 1-{[(4-Chlorophenyl)methoxy]carbonyl}piperidine-4-carboxylicacid

1-{[(4-Chlorophenyl)methoxy]carbonyl}piperidine-4-carboxylicacid

Cat. No.: B13572513
M. Wt: 297.73 g/mol
InChI Key: BMWXFQSMSOOWQB-UHFFFAOYSA-N
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Description

1-{[(4-Chlorophenyl)methoxy]carbonyl}piperidine-4-carboxylic acid is a chemical compound that features a piperidine ring substituted with a 4-chlorophenyl group and a methoxycarbonyl group

Preparation Methods

The synthesis of 1-{[(4-Chlorophenyl)methoxy]carbonyl}piperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the 4-chlorophenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.

    Attachment of the methoxycarbonyl group: This can be done through an esterification reaction, where a methoxycarbonyl group is attached to the piperidine ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-{[(4-Chlorophenyl)methoxy]carbonyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups to the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[(4-Chlorophenyl)methoxy]carbonyl}piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: It could be investigated for its potential therapeutic effects, such as its ability to interact with specific biological targets.

    Industry: It may be used in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action of 1-{[(4-Chlorophenyl)methoxy]carbonyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

1-{[(4-Chlorophenyl)methoxy]carbonyl}piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

    1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid: This compound has a benzyloxycarbonyl group instead of a methoxycarbonyl group.

    N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid: This compound features different protecting groups on the piperidine ring.

The uniqueness of 1-{[(4-Chlorophenyl)methoxy]carbonyl}piperidine-4-carboxylic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

1-{[(4-Chlorophenyl)methoxy]carbonyl}piperidine-4-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. The compound features a piperidine ring, which is known for its diverse pharmacological properties, and is substituted with a 4-chlorophenyl group and a methoxycarbonyl group. This unique structure may influence its interactions with biological targets, making it a subject of interest in medicinal chemistry.

The synthesis of 1-{[(4-Chlorophenyl)methoxy]carbonyl}piperidine-4-carboxylic acid typically involves multiple steps, including the formation of the piperidine ring, introduction of the 4-chlorophenyl group, and attachment of the methoxycarbonyl group through esterification reactions. Optimizing these steps is crucial for improving yield and purity in industrial applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes, receptors, or proteins involved in various biological processes. The mechanism may involve:

  • Binding to Enzymes : The compound may inhibit or activate enzymes, thereby modulating metabolic pathways.
  • Receptor Interaction : It could influence receptor activity, affecting cellular signaling and function.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds containing piperidine moieties. While specific data on 1-{[(4-Chlorophenyl)methoxy]carbonyl}piperidine-4-carboxylic acid is limited, related compounds have demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. For instance, derivatives with similar structures showed promising results in inhibiting bacterial growth .

Enzyme Inhibition

Research indicates that piperidine derivatives can act as effective inhibitors of key enzymes such as acetylcholinesterase (AChE) and urease. In one study, several synthesized compounds exhibited strong inhibitory activity against urease with IC50 values significantly lower than standard inhibitors . Although direct studies on 1-{[(4-Chlorophenyl)methoxy]carbonyl}piperidine-4-carboxylic acid are needed, its structural similarities suggest potential enzyme inhibitory properties.

Comparative Analysis with Similar Compounds

CompoundStructureBiological Activity
1-{[(4-Chlorophenyl)methoxy]carbonyl}piperidine-4-carboxylic acidStructurePotential antibacterial and enzyme inhibition
1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acidStructureModerate antibacterial activity
N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acidStructureAnticancer potential

Case Studies

In a study examining various piperidine derivatives, researchers synthesized several compounds featuring different substituents on the piperidine ring. Among these, some demonstrated significant antibacterial properties and enzyme inhibition capabilities. The findings suggest that modifications to the piperidine structure can enhance biological activity, indicating that similar approaches could be applied to 1-{[(4-Chlorophenyl)methoxy]carbonyl}piperidine-4-carboxylic acid for optimizing its pharmacological profile .

Properties

Molecular Formula

C14H16ClNO4

Molecular Weight

297.73 g/mol

IUPAC Name

1-[(4-chlorophenyl)methoxycarbonyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C14H16ClNO4/c15-12-3-1-10(2-4-12)9-20-14(19)16-7-5-11(6-8-16)13(17)18/h1-4,11H,5-9H2,(H,17,18)

InChI Key

BMWXFQSMSOOWQB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

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